
Methyl 4-cyanofuran-2-carboxylate
Overview
Description
Methyl 4-cyanofuran-2-carboxylate is an organic compound with the molecular formula C7H5NO3. It is a derivative of furan, a heterocyclic organic compound, and contains both a cyano group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyanofuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of furan with cyanoacetic acid in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product in good quantities .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Oxidation Reactions
The ester and cyano groups direct oxidation reactions, often yielding carboxylic acid derivatives.
Reaction Type | Reagents/Conditions | Major Product | Reference |
---|---|---|---|
Ester Oxidation | KMnO or CrO in acidic media | 4-Cyanofuran-2-carboxylic acid | |
Cyano Group Oxidation | HO/HSO | 4-Carboxyfuran-2-carboxylic acid |
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Case Study : Oxidation of the methyl ester group under acidic potassium permanganate conditions produces 4-cyanofuran-2-carboxylic acid, retaining the cyano group intact .
Reduction Reactions
Selective reduction of functional groups is achievable under controlled conditions.
Reaction Type | Reagents/Conditions | Major Product | Reference |
---|---|---|---|
Cyano to Amine | LiAlH in anhydrous THF | 4-Aminofuran-2-carboxylate | |
Ester to Alcohol | DIBAL-H at -78°C | 4-Cyanofuran-2-methanol |
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Mechanistic Insight : Reduction of the cyano group to an amine proceeds via intermediate imine formation, stabilized by the furan ring’s aromaticity .
Nucleophilic Substitution Reactions
The electron-deficient furan ring facilitates nucleophilic attacks, particularly at the 5-position.
Nucleophile | Conditions | Major Product | Reference |
---|---|---|---|
Amines | KCO, DMF, 80°C | 4-Cyano-5-aminofuran-2-carboxylate | |
Thiols | EtN, CHCN, reflux | 4-Cyano-5-thiofuran-2-carboxylate |
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Regioselectivity : Nucleophilic substitution predominantly occurs at the 5-position due to the electron-withdrawing effects of the 2-carboxylate and 4-cyano groups .
Cyclization Reactions
The cyano group participates in cyclization to form nitrogen-containing heterocycles.
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
Formamidine acetate, AcOH, reflux | Methyl 4-aminofuro[3,2-d]pyrimidine-6-carboxylate | 54% |
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Case Study : Treatment with formamidine acetate in acetic acid induces cyclization, forming a pyrimidine-fused furan derivative via intramolecular nucleophilic attack .
Pericyclic Reactions
The furan ring can act as a diene in Diels-Alder reactions, albeit with moderated reactivity due to substituents.
Dienophile | Conditions | Major Product | Reference |
---|---|---|---|
Maleic anhydride | Toluene, 110°C, 12h | Bicyclic adduct |
Scientific Research Applications
Synthetic Methods
Method | Description |
---|---|
Reaction with Cyanoacetic Acid | Furan reacts with cyanoacetic acid in the presence of a catalyst at room temperature. |
Continuous Flow Synthesis | Scalable industrial production method that allows for efficient large-scale synthesis. |
Chemistry
Methyl 4-cyanofuran-2-carboxylate serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.
- Oxidation : Converts to corresponding carboxylic acids.
- Reduction : The cyano group can be transformed into an amine group.
- Substitution : Participates in nucleophilic substitution reactions.
Biology
Research has indicated potential biological activities , including antimicrobial and anticancer properties. Studies have shown that derivatives exhibit inhibitory effects against various pathogens, suggesting utility in pharmaceuticals.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives of this compound against several bacterial strains. Results indicated significant inhibition zones, highlighting its potential as an antimicrobial agent.
Medicine
The compound is being explored as a pharmaceutical intermediate . Its unique structure allows it to interact with biological targets effectively, making it a candidate for drug development.
Case Study: Pharmaceutical Development
Research into the anticancer properties of this compound derivatives revealed promising results in vitro against cancer cell lines, suggesting further investigation into its therapeutic potential.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the development of novel compounds with specific properties tailored for various applications.
Mechanism of Action
The mechanism by which methyl 4-cyanofuran-2-carboxylate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyano group and carboxylate ester group are key functional groups that influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: Lacks the cyano group, making it less reactive in certain types of reactions.
Methyl 4-nitrofuran-2-carboxylate: Contains a nitro group instead of a cyano group, leading to different reactivity and applications.
Ethyl 4-cyanofuran-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Biological Activity
Methyl 4-cyanofuran-2-carboxylate (MCFC) is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of a furan ring, a cyano group, and a carboxylate ester. Its chemical formula is , and it has been synthesized through various methods, including the reaction of furan derivatives with cyanide sources in the presence of suitable catalysts .
Anticancer Properties
Recent studies have highlighted the anticancer potential of MCFC, particularly its ability to inhibit cell proliferation in various cancer cell lines. For instance, in vitro evaluations have shown that MCFC exhibits significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and COLO 205 (colon cancer). The observed lethal concentration (LC50) values were reported at approximately 71 nM for COLO 205 and 75 nM for MDA-MB-231 cells .
Table 1: Cytotoxic Activity of this compound
Cell Line | LC50 (nM) |
---|---|
COLO 205 | 71 |
MDA-MB-231 | 75 |
SK-MEL-5 | 259 |
The mechanism through which MCFC exerts its anticancer effects appears to involve microtubule destabilization , leading to cell cycle arrest and apoptosis. Molecular docking studies suggest that MCFC binds to the colchicine site on tubulin, disrupting microtubule formation and function . This action is crucial for cancer cell division and survival.
Pharmacological Studies
In addition to its anticancer properties, MCFC has been evaluated for its activity against various biological targets. Preliminary research indicates that it may interact with specific receptors involved in pain modulation, similar to other compounds containing furan moieties. For example, structural analogs of MCFC have been tested for their activity at the kappa-opioid receptor (KOR), revealing promising results in terms of potency and selectivity .
Case Study: Kappa-Opioid Receptor Activity
A study investigating the structure-activity relationship (SAR) of furan-substituted compounds found that modifications to the furan ring could enhance KOR binding affinity. Although MCFC itself was not directly tested in this context, its structural similarities suggest potential as a lead compound for developing KOR ligands .
Q & A
Q. Basic: What are the recommended synthetic routes for Methyl 4-cyanofuran-2-carboxylate, and how can reaction efficiency be optimized?
Answer:
this compound is synthesized via palladium-catalyzed cyanation. A typical procedure involves reacting methyl 4-bromofuran-2-carboxylate with Zn(CN)₂ in anhydrous DMF under argon at 80°C, using Pd(PPh₃)₄ as a catalyst. Yields (~76%) can be improved by controlling reaction time, catalyst loading (1:10 molar ratio of Pd to substrate), and ensuring anhydrous conditions . Post-reaction purification via column chromatography (ethyl acetate/hexanes, 1:6) enhances purity.
Q. Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Signals at δ 8.06 (d, J = 0.9 Hz) and δ 7.33 (d, J = 0.9 Hz) confirm furan ring protons, while δ 3.94 (s) corresponds to the methyl ester .
- HRMS : A molecular ion peak at m/z 151.0285 ([M+H]⁺) validates the molecular formula (C₇H₅NO₃) .
- FTIR : Stretching frequencies for nitrile (~2200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) groups confirm functional groups.
Q. Basic: What safety protocols are essential when handling this compound?
Answer:
The compound is classified as a skin/eye irritant (GHS Category 2/2A). Required precautions:
- PPE : Nitrile gloves, chemical goggles, and lab coats .
- Engineering Controls : Use fume hoods to avoid inhalation.
- Storage : In airtight containers under inert gas (argon) to prevent degradation .
No occupational exposure limits (OELs) are established, but treat it as a potential respiratory hazard .
Q. Advanced: How can the nitrile group in this compound be functionalized for downstream applications?
Answer:
The nitrile can be reduced to an aminomethyl group using NaBH₄/NiCl₂·6H₂O in methanol under Boc protection, yielding methyl 4-((tert-butoxycarbonyl)aminomethyl)furan-2-carboxylate (51% yield) . Deuterated analogs (e.g., [D₂]-12) are synthesized via NaBD₄ reduction for isotopic labeling studies . Reaction efficiency depends on temperature (0°C to room temperature) and stoichiometric control of Boc₂O (2:1 ratio to substrate).
Q. Advanced: What crystallographic tools and parameters are used to analyze furan carboxylate derivatives?
Answer:
For structural elucidation:
- SHELX Suite : SHELXL refines small-molecule structures against high-resolution data .
- Mercury CSD : Visualizes packing patterns and intermolecular interactions (e.g., hydrogen bonds involving the nitrile/ester groups) .
- ORTEP-3 : Generates thermal ellipsoid diagrams to assess molecular geometry and ring puckering . For related compounds, Cremer-Pople coordinates quantify furan ring distortions .
Q. Advanced: How does this compound serve as a synthon in heterocyclic chemistry?
Answer:
The compound’s nitrile and ester groups enable diverse transformations:
- Cyclization Reactions : Forms fused heterocycles (e.g., pyrroles) via nucleophilic addition .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at the 4-position .
- Material Science : Acts as a precursor for conductive polymers due to the electron-withdrawing nitrile group enhancing π-conjugation .
Q. Advanced: How should researchers address toxicity data gaps for this compound?
Answer:
In absence of comprehensive
- Read-Across Analysis : Compare with structurally similar compounds (e.g., methyl furan carboxylates), noting acute oral/dermal toxicity (Category 4) .
- In Silico Models : Use tools like EPA TEST or OECD QSAR Toolbox to predict ecotoxicity (e.g., LC50 for aquatic organisms) .
- Precautionary Measures : Assume reproductive/neurotoxic risks and implement ALARA (As Low As Reasonably Achievable) exposure protocols .
Q. Advanced: What strategies optimize deuterium incorporation in this compound derivatives?
Answer:
Deuterated analogs (e.g., [D₂]-12) are synthesized using NaBD₄ instead of NaBH₄. Key factors:
- Solvent : Methanol ensures proton exchange for high isotopic purity (>95%) .
- Catalyst : NiCl₂·6H₂O enhances reaction rate and selectivity .
- Purification : Column chromatography (ethyl acetate/hexanes) removes non-deuterated byproducts. HRMS (e.g., m/z 280.1116 for [M+Na]⁺) confirms deuteration .
Properties
IUPAC Name |
methyl 4-cyanofuran-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMAJZKPNPNPHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CO1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666570 | |
Record name | Methyl 4-cyanofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357289-65-7 | |
Record name | Methyl 4-cyanofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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